REACTION_CXSMILES
|
[BH4-].[Na+].C[O:4][C:5](=O)[C:6]([OH:15])([C:11]([F:14])([F:13])[F:12])[C:7]([F:10])([F:9])[F:8].CN1CC=C(C2SC=CC=2)CC1>O>[F:8][C:7]([F:9])([F:10])[C:6]([C:11]([F:12])([F:14])[F:13])([OH:15])[CH2:5][OH:4] |f:0.1|
|
Name
|
glass 3-L
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
69 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
515 g
|
Type
|
reactant
|
Smiles
|
COC(C(C(F)(F)F)(C(F)(F)F)O)=O
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1CCC(=CC1)C2=CC=CS2
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Operating at room temperature
|
Type
|
TEMPERATURE
|
Details
|
Suitable cooling
|
Type
|
CUSTOM
|
Details
|
from exceeding 50° C
|
Type
|
CUSTOM
|
Details
|
quenching
|
Type
|
ADDITION
|
Details
|
was carried out by the dropwise addition of 300 mL 35% aqueous hydrochloric acid into the reaction solution on an ice bath
|
Type
|
FILTRATION
|
Details
|
The quenched solution was subjected to suction filtration
|
Type
|
CUSTOM
|
Details
|
to remove the salts
|
Type
|
CUSTOM
|
Details
|
produced during the reaction
|
Type
|
WASH
|
Details
|
the residual salt was washed twice with 500 mL isopropyl ether (IPE)
|
Type
|
CUSTOM
|
Details
|
The obtained filtrate was separated
|
Type
|
CUSTOM
|
Details
|
the organic layer was recovered
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted twice with 700 mL IPE
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
suction filtration
|
Type
|
CUSTOM
|
Details
|
the filtrate was recovered
|
Type
|
CUSTOM
|
Details
|
and the IPE was removed by condensation on an evaporator
|
Type
|
DISTILLATION
|
Details
|
Simple distillation of the resulting solution under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C(CO)(O)C(F)(F)F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 217 g | |
YIELD: PERCENTYIELD | 48% | |
YIELD: CALCULATEDPERCENTYIELD | 48.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |